molecular formula C22H27ClN2O4S B5024831 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide

カタログ番号 B5024831
分子量: 451.0 g/mol
InChIキー: CNQLAFCXVLHKRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide, commonly referred to as CCN51, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCN51 belongs to the family of glycine receptor antagonists, which are known to modulate the activity of the glycine receptor in the central nervous system. In

作用機序

CCN51 acts as a glycine receptor antagonist, which means that it blocks the activity of the glycine receptor in the central nervous system. The glycine receptor is an important inhibitory neurotransmitter receptor that plays a key role in regulating neuronal activity. By blocking the activity of the glycine receptor, CCN51 can modulate the activity of neurons and reduce excitability, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CCN51 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a key neurotransmitter that plays a role in regulating neuronal activity. CCN51 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons.

実験室実験の利点と制限

CCN51 has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in animal models, which means that there is a large body of research on its pharmacology and potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, which means that its safety and efficacy in humans is not yet known.

将来の方向性

There are a number of future directions for research on CCN51. One direction is to further explore its potential therapeutic applications, particularly in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases. Another direction is to investigate its safety and efficacy in human clinical trials, which will be necessary before it can be approved for clinical use. Finally, there is a need for further research on the pharmacology of CCN51, including its mechanism of action and biochemical and physiological effects, in order to fully understand its potential therapeutic applications.

合成法

CCN51 can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form N~1~-cyclohexyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-ethoxybenzylamine to form N~1~-cyclohexyl-N~2~-(4-ethoxybenzyl)-4-chlorobenzenesulfonamide. Finally, this intermediate is reacted with glycine ethyl ester hydrochloride to form CCN51.

科学的研究の応用

CCN51 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders and epilepsy. CCN51 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-2-29-20-12-10-19(11-13-20)25(16-22(26)24-18-6-4-3-5-7-18)30(27,28)21-14-8-17(23)9-15-21/h8-15,18H,2-7,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQLAFCXVLHKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。